n-(3-Hydroxypropyl)glycine ethyl ester chemical structure
n-(3-Hydroxypropyl)glycine ethyl ester chemical structure
Topic: Technical Profile:
Technical Profile: -(3-Hydroxypropyl)glycine Ethyl Ester
A Pivotal Monomer for Peptoid and Pharmaceutical Synthesis[1]
Executive Summary
-(3-Hydroxypropyl)glycine ethyl ester (IUPAC: Ethyl 2-[(3-hydroxypropyl)amino]acetate) represents a specialized class ofThis structural distinction makes it a critical building block in Peptoid (Poly-
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
Structural Analysis: The molecule is bifunctional, possessing a secondary amine (nucleophilic center) and a primary alcohol (hydroxyl group), capped by an ethyl ester. This duality allows for orthogonal protection strategies in solid-phase synthesis.
| Property | Data / Descriptor |
| IUPAC Name | Ethyl 2-[(3-hydroxypropyl)amino]acetate |
| Molecular Formula | |
| Molecular Weight | 161.20 g/mol |
| Core Scaffold | Glycine Ethyl Ester |
| N-Substituent | 3-Hydroxypropyl |
| Predicted LogP | ~0.2 (Hydrophilic) |
| H-Bond Donors | 2 (NH, OH) |
| H-Bond Acceptors | 4 (N, O in ester, O in hydroxyl) |
| Physical State | Viscous oil or low-melting solid (at RT) |
| Solubility | Soluble in Ethanol, DCM, DMF; Sparingly soluble in Hexane |
Synthesis Protocols
In synthetic organic chemistry, the purity of the secondary amine is paramount to prevent over-alkylation (formation of tertiary amines). Two primary routes are validated for this structure: Direct Alkylation and Reductive Amination .
Route A: Direct Alkylation (The "Sub-Monomer" Approach)
Best for: High-throughput solid-phase synthesis and cost-efficiency.
Mechanism: Nucleophilic substitution (
Step-by-Step Protocol:
-
Reagents: 3-Amino-1-propanol (1.0 eq), Ethyl bromoacetate (0.9 eq), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Procedure:
-
Dissolve 3-amino-1-propanol and TEA in THF at
under atmosphere. -
Add Ethyl bromoacetate dropwise over 30 minutes. Crucial: Slow addition prevents bis-alkylation.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Workup: Filter off the ammonium salt precipitate.[1] Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (Silica gel; Eluent: EtOAc/Hexane gradient).
-
Route B: Reductive Amination
Best for: High purity requirements and avoiding over-alkylation byproducts.
Mechanism: Condensation of 3-amino-1-propanol with Ethyl glyoxylate to form an imine, followed by reduction.
Step-by-Step Protocol:
-
Reagents: 3-Amino-1-propanol (1.0 eq), Ethyl glyoxylate (1.0 eq), Sodium triacetoxyborohydride (STAB) (1.5 eq).
-
Solvent: 1,2-Dichloroethane (DCE).
-
Procedure:
-
Mix amine and glyoxylate in DCE; stir for 30 minutes to form the imine intermediate (often visible by slight color change).
-
Add STAB in portions at
. -
Stir overnight at RT.
-
Quench: Add saturated
solution. -
Extraction: Extract with DCM (
). Dry organic layer over .
-
Synthesis Pathway Visualization
Figure 1: Comparison of synthetic routes. Route A is preferred for solid-phase peptoid synthesis; Route B offers higher solution-phase selectivity.
Applications in Drug Development & Peptoid Science[2][4][11]
A. Peptoid Synthesis (Solid-Phase)
This molecule serves as a specialized monomer for creating Peptoids (Poly-N-substituted glycines). Peptoids are peptidomimetics that resist proteolysis (enzymatic degradation) because proteases do not recognize the
-
Role: The 3-hydroxypropyl side chain introduces hydrophilicity and hydrogen-bond donor capability, mimicking Serine or Homoserine residues but with altered backbone geometry.
-
Utility: Used in combinatorial libraries to discover antimicrobial agents and lung surfactant mimics.
B. Pharmaceutical Intermediate (Oxytocin Analogs)
Recent research highlights the pharmacological potency of
-
Mechanism: The free acid form,
-(3-hydroxypropyl)glycine (HPOT), has been identified as a superagonist for the human oxytocin receptor. -
Prodrug Potential: The ethyl ester (topic of this guide) acts as a lipophilic prodrug. Upon administration, esterases hydrolyze the ethyl group, releasing the active HPOT metabolite. This improves membrane permeability compared to the free acid.
Application Workflow
Figure 2: Dual utility of the compound in materials science (peptoids) and pharmacology (prodrugs).
Safety & Handling Protocol
While specific toxicological data for this exact ester is limited, protocols should follow standards for secondary amines and glycine derivatives .
-
Hazards: Potential skin and eye irritant. Inhalation of amine vapors may cause respiratory irritation.
-
Storage: Hygroscopic. Store under inert gas (
or Ar) at . The ester bond is susceptible to hydrolysis in moist air. -
Stability: Stable in organic solvents (DCM, DMSO). Avoid prolonged exposure to strong bases which will hydrolyze the ester to the free acid.
References
-
Peptoid Synthesis & Solid Phase Methods
-
Zuckermann, R. N., et al. "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules, 2010.[2]
-
Source:
-
-
Pharmacological Activity (Oxytocin Analogs)
-
Miyazato, M., et al. "Two oxytocin analogs, N-(p-fluorobenzyl) glycine and N-(3-hydroxypropyl) glycine, induce uterine contractions ex vivo in ways that differ from that of oxytocin."[3] PLOS ONE, 2023.
-
Source:
-
-
General Synthesis of Amino Esters
- Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Context: Standard protocol adapted for Route B.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Two oxytocin analogs, N-(p-fluorobenzyl) glycine and N-(3-hydroxypropyl) glycine, induce uterine contractions ex vivo in ways that differ from that of oxytocin | PLOS One [journals.plos.org]
- 4. Glycine Ethyl Ester Hydrochloride [anshulchemicals.com]
- 5. moleculardepot.com [moleculardepot.com]
- 6. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
